Silane, chloro(2-chloropropyl)dimethyl-

Description

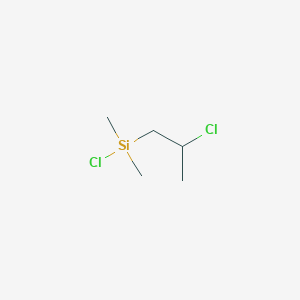

Silane, chloro(2-chloropropyl)dimethyl- (CAS 10605-40-0), also known as 3-chloropropyldimethylchlorosilane, is a chlorinated organosilane with the molecular formula C₅H₁₂Cl₂Si and a molar mass of 171.14 g/mol. It is a colorless to light yellow liquid with a density of 1.046 g/mL at 20°C . This compound features two reactive chlorine atoms: one directly bonded to the silicon atom and another on the 2-chloropropyl substituent. Its primary applications include surface modification of inorganic materials (e.g., glass or silica), synthesis of silicone polymers, and intermediates in organic reactions .

Properties

CAS No. |

132240-03-0 |

|---|---|

Molecular Formula |

C5H12Cl2Si |

Molecular Weight |

171.14 g/mol |

IUPAC Name |

chloro-(2-chloropropyl)-dimethylsilane |

InChI |

InChI=1S/C5H12Cl2Si/c1-5(6)4-8(2,3)7/h5H,4H2,1-3H3 |

InChI Key |

QHRFRLBXKDEQCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[Si](C)(C)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chloro(2-chloropropyl)dimethylsilane and its structural isomer chloro(3-chloro-2-methylpropyl)dimethylsilane share the same molecular formula but differ in substituent positions, leading to distinct steric and electronic properties .

- Isopropyldimethylchlorosilane (C₅H₁₃ClSi) has a simpler structure with a single chlorine, reducing reactivity compared to dichlorinated analogs .

- Trimethylsilyl chloride (C₃H₉ClSi) is a smaller, highly volatile compound with widespread use as a silylating agent .

- Trichloro(3-chloro-2-methylpropyl)silane (C₄H₈Cl₄Si) exhibits significantly higher reactivity due to three chlorine atoms on silicon .

Reactivity and Functional Differences

- Hydrolysis Sensitivity: Chloro(2-chloropropyl)dimethylsilane undergoes hydrolysis in moisture to form silanols, releasing HCl. Its reactivity is moderate compared to trichloro analogs (e.g., ), which hydrolyze explosively . Trimethylsilyl chloride reacts rapidly with water, making it suitable for protecting hydroxyl groups in organic synthesis . Isopropyldimethylchlorosilane shows slower hydrolysis due to steric hindrance from the isopropyl group .

Steric Effects :

Q & A

Q. What are the critical handling precautions when working with chloro(2-chloropropyl)dimethylsilane in laboratory settings?

Methodological Answer: Chloro(2-chloropropyl)dimethylsilane is highly moisture-sensitive and requires strict anhydrous conditions. Key precautions include:

- Moisture Control : Perform reactions under inert atmosphere (N₂/Ar) using Schlenk lines or gloveboxes. Store in sealed containers with desiccants .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats due to its corrosive nature (Risk Code R34) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (Safety Code S26/S37) .

- Storage : Keep at room temperature in a dry environment, away from protic solvents .

Q. Which analytical methods are most effective for characterizing the purity and structural integrity of chloro(2-chloropropyl)dimethylsilane?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the chloropropyl group’s structure (e.g., δ ~1.6–2.2 ppm for CH₂-Cl) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity and detect volatile impurities (retention time ~177–179°C, matching boiling point data) .

- Refractometry : Verify refractive index (n20/D = 1.450) as a purity indicator .

- Elemental Analysis : Validate Cl and Si content against theoretical values (e.g., Cl: ~30%, Si: ~13%) .

Q. What are the primary synthetic routes for preparing chloro(2-chloropropyl)dimethylsilane, and what are their respective advantages?

Methodological Answer: While direct synthesis protocols are not detailed in the provided evidence, general organosilicon strategies include:

- Grignard Reaction : Reacting chloropropyllithium with dimethylchlorosilane under anhydrous conditions.

- Substitution Reactions : Treating dimethylsilane derivatives with 2-chloropropyl halides.

- Advantages : Grignard routes offer high selectivity, while substitution methods are scalable for lab use. Always monitor reaction progress via TLC or in-line FTIR for Si-Cl bond formation .

Advanced Research Questions

Q. How does the chloropropyl substituent influence the reactivity of chloro(2-chloropropyl)dimethylsilane in silylation reactions compared to other alkylchlorosilanes?

Methodological Answer: The 2-chloropropyl group introduces steric hindrance near the Si-Cl bond, slowing hydrolysis compared to less hindered silanes (e.g., trimethylchlorosilane). However, the β-chlorine enhances electrophilicity, improving coupling efficiency with hydroxylated surfaces like silica. Contrast this with 3-chloropropyl analogs ( ), where reduced steric effects increase hydrolysis rates .

Q. What strategies can mitigate competing side reactions when using chloro(2-chloropropyl)dimethylsilane as a precursor in multi-step organic syntheses?

Methodological Answer:

- Temperature Control : Maintain reactions below 40°C to minimize decomposition (flash point = 40°C) .

- Solvent Selection : Use aprotic solvents (e.g., THF, hexane) to avoid premature hydrolysis.

- Catalyst Optimization : Employ Lewis acids (e.g., ZnCl₂) to accelerate desired silylation over side reactions .

Q. How do temperature and solvent polarity affect the hydrolysis kinetics of chloro(2-chloropropyl)dimethylsilane, and what mechanistic insights does this provide?

Methodological Answer:

- Temperature : Higher temperatures (e.g., 50°C) accelerate hydrolysis (vapor pressure = 534.3 Pa at 50°C vs. 42 Pa at 20°C) .

- Solvent Polarity : Polar solvents (e.g., acetone) stabilize ionic intermediates, increasing hydrolysis rates. Non-polar solvents (e.g., toluene) slow reactivity.

- Mechanism : Hydrolysis proceeds via a two-step nucleophilic attack, with solvent polarity influencing the transition state’s charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.